molecular formula C24H25N5O2 B2625270 N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921514-54-7

N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2625270
CAS RN: 921514-54-7
M. Wt: 415.497
InChI Key: UMNJFCBJEJWHLT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amine, a carboxamide, and a pyrazolo[4,3-c]pyridine core. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, while the carboxamide could be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide has been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility as a building block in organic chemistry. It has been involved in the formation of diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives, indicating its utility in expanding the diversity of chemical structures and potential applications in medicinal chemistry and drug design (Mansour et al., 2020). Additionally, its transformation with N- and C-nucleophiles into various substituted compounds further emphasizes its adaptability in chemical synthesis processes (Stanovnik et al., 2003).

Utility in Cytotoxic Studies

The compound's derivatives have been explored for their in vitro cytotoxic activity, particularly against cell lines like HePG-2 and MCF-7. Some synthesized compounds have shown a promising growth inhibitory effect, suggesting potential therapeutic applications in cancer treatment (Mansour et al., 2020). This highlights the compound's relevance in pharmacological research and its potential contribution to the development of new anticancer agents.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for a compound like this could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-4-14-28-15-20(23(30)25-17-10-12-18(13-11-17)27(2)3)22-21(16-28)24(31)29(26-22)19-8-6-5-7-9-19/h5-13,15-16H,4,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNJFCBJEJWHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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